2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C7H12ClN3O It is a hydrochloride salt form of an amine derivative, featuring a cyclopropyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an oxazole derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine: This compound shares a similar oxazole ring structure but differs in the position of the cyclopropyl group.
[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride: Another related compound with an oxadiazole ring instead of an oxazole ring.
Uniqueness
2-(3-cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2694734-08-0 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.7 |
Purity |
95 |
Origin of Product |
United States |
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